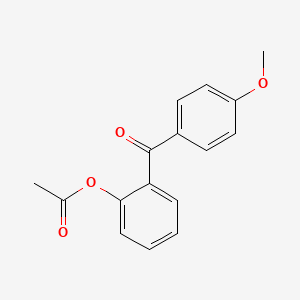

2-Acetoxy-4'-methoxybenzophenone

Overview

Description

2-Acetoxy-4'-methoxybenzophenone (AMBP) is a phenolic compound that is widely used in organic synthesis and chemical research. It is a versatile reagent that can be used as a building block for the synthesis of a wide range of organic compounds. AMBP is also used in scientific research applications, as it has a variety of biochemical and physiological effects.

Scientific Research Applications

Environmental Monitoring

2-Hydroxybenzophenone derivatives, including 2-Acetoxy-4'-methoxybenzophenone, are commonly used as UV absorbers. A study detailed a method for determining these compounds in environmental water samples. The method involved solid-phase extraction followed by liquid chromatography-tandem mass spectrometry, indicating the compound's relevance in monitoring water pollution and understanding its environmental distribution (Negreira et al., 2009).

Analytical Chemistry

In analytical chemistry, methods have been developed for the determination of 2-Hydroxy-4-methoxybenzophenone (a close derivative of this compound) and its metabolites in human serum. Techniques such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry have been utilized, showcasing the compound's significance in the field of toxicology and exposure assessment (Tarazona, Chisvert, & Salvador, 2013).

Synthesis and Industrial Applications

2-Hydroxy-4-methoxybenzophenone has been synthesized for various industrial applications. A study described the laboratory and industrial synthesis of this compound, highlighting its use in UV protection and potential applications in various consumer products (Kong Xian-ming, 2006).

Material Science

In material science, 2-Hydroxy-4-methoxybenzophenone derivatives have been used to create reversible thermochromic polymeric thin films. These films, made of ultrathin 2D crystals of coordination polymers, change color with temperature, indicating potential applications in sensors and imaging technologies (Troyano et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzophenone derivatives, which include 2-acetoxy-4’-methoxybenzophenone, are commonly used as uv light absorbers . Therefore, it can be inferred that the compound’s primary targets could be the molecules that absorb UV light.

Pharmacokinetics

It is known that benzophenone derivatives are metabolized to numerous metabolites in vivo and in vitro . This suggests that the compound is likely absorbed and distributed in the body, metabolized to various metabolites, and then excreted.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetoxy-4’-methoxybenzophenone . For instance, the presence of UV light is a key factor in its action as a UV light absorber. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

2-Acetoxy-4’-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .

Cellular Effects

2-Acetoxy-4’-methoxybenzophenone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 2-Acetoxy-4’-methoxybenzophenone can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2-Acetoxy-4’-methoxybenzophenone involves its interaction with specific biomolecules. It can bind to certain proteins and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in DNA repair, thereby affecting cellular responses to DNA damage. Additionally, 2-Acetoxy-4’-methoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetoxy-4’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Acetoxy-4’-methoxybenzophenone can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to 2-Acetoxy-4’-methoxybenzophenone can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Acetoxy-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. For example, high doses of 2-Acetoxy-4’-methoxybenzophenone have been associated with liver toxicity and impaired reproductive function in animal studies. These threshold effects highlight the importance of dosage considerations in the use of 2-Acetoxy-4’-methoxybenzophenone .

Metabolic Pathways

2-Acetoxy-4’-methoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 2-Acetoxy-4’-methoxybenzophenone on cellular function and health .

Transport and Distribution

The transport and distribution of 2-Acetoxy-4’-methoxybenzophenone within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 2-Acetoxy-4’-methoxybenzophenone can accumulate in certain cellular compartments, such as the cytoplasm or nucleus. This localization can affect its interactions with biomolecules and its overall biological effects .

Subcellular Localization

The subcellular localization of 2-Acetoxy-4’-methoxybenzophenone is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Acetoxy-4’-methoxybenzophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Acetoxy-4’-methoxybenzophenone can provide insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name |

[2-(4-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXIVMHHTLDFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641552 | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-85-8 | |

| Record name | [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)